3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
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Overview
Description
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a unique combination of azetidine and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves multiple steps. One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. The oxazole ring is then introduced through a series of cyclization reactions. The final product is obtained after purification and characterization using techniques such as NMR spectroscopy and HRMS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The azetidine ring can mimic natural amino acids, allowing the compound to interfere with protein synthesis in microorganisms. The oxazole ring contributes to the compound’s stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar biological activities.
Oxetane derivatives: Compounds with a similar ring structure but different functional groups.
Pyrrolidine derivatives: Compounds with a five-membered ring structure similar to azetidine
Uniqueness
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and bioactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H15F3N2O3 |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5,5-dimethyl-4H-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-8(2)3-7(10-11-8)6-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
ROGPQXOJWVNMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2CNC2)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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